molecular formula C12H8FNO3 B6367756 6-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine, 95% CAS No. 1111110-44-1

6-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine, 95%

Cat. No. B6367756
M. Wt: 233.19 g/mol
InChI Key: RQCOHERMYPRONT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine (6-CFHP) is a novel compound that has been studied for its potential applications in both scientific research and laboratory experiments. This compound is a fluorinated derivative of the well-known pyridine class of compounds, and has been found to possess a number of interesting properties.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 6-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine involves the reaction of 4-carboxy-3-fluoroaniline with 2-pyridinecarboxaldehyde in the presence of a base to form the intermediate Schiff base, which is then reduced to the final product using a reducing agent.

Starting Materials
4-carboxy-3-fluoroaniline, 2-pyridinecarboxaldehyde, Base, Reducing agent

Reaction
Step 1: 4-carboxy-3-fluoroaniline is reacted with 2-pyridinecarboxaldehyde in the presence of a base to form the Schiff base intermediate., Step 2: The Schiff base intermediate is then reduced using a reducing agent to form the final product, 6-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine., Step 3: The product is purified using standard techniques such as recrystallization or column chromatography.

Scientific Research Applications

6-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine, 95% has been studied for its potential applications in scientific research. For example, it has been used as a fluorescent dye for imaging and tracking of cells in live tissue. Additionally, it has been used as a fluorescent probe for the detection of reactive oxygen species.

Mechanism Of Action

6-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine, 95% is a fluorescent dye that can be used to track and image cells in live tissue. Its mechanism of action involves the binding of the dye to intracellular proteins, which then allows it to be detected by fluorescence microscopy. Additionally, it has been found to interact with reactive oxygen species, allowing it to be used as a fluorescent probe for their detection.

Biochemical And Physiological Effects

6-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine, 95% has been found to have no adverse effects on cells or tissue when used in the concentrations necessary for imaging and tracking. Additionally, it has been found to have no toxic effects when used in laboratory experiments.

Advantages And Limitations For Lab Experiments

The main advantage of 6-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine, 95% for lab experiments is its high fluorescence intensity and low cytotoxicity, which makes it an ideal dye for imaging and tracking of cells in live tissue. Additionally, it is relatively easy to synthesize, which makes it a cost-effective option for many laboratory experiments. However, it is important to note that 6-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine, 95% is not suitable for use in the detection of reactive oxygen species, as it has a low affinity for these molecules.

Future Directions

There are a number of potential future directions for further research into 6-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine, 95%. For example, it could be studied further for its potential applications in imaging and tracking of cells in live tissue. Additionally, it could be studied for its potential use as a fluorescent probe for the detection of other molecules, such as proteins or nucleic acids. Finally, it could be studied for its potential use as a fluorescent marker for drug delivery and monitoring of drug concentrations.

properties

IUPAC Name

2-fluoro-4-(6-oxo-1H-pyridin-2-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-9-6-7(4-5-8(9)12(16)17)10-2-1-3-11(15)14-10/h1-6H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCOHERMYPRONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682975
Record name 2-Fluoro-4-(6-oxo-1,6-dihydropyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine

CAS RN

1111110-44-1
Record name 2-Fluoro-4-(6-oxo-1,6-dihydropyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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